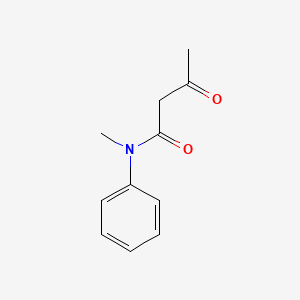

n-methyl-3-oxo-n-phenylbutanamide

Description

Contextualization within Amide Chemistry and Beta-Keto Amide Frameworks

N-Methyl-3-oxo-N-phenylbutanamide belongs to the broad class of organic compounds known as amides, which are characterized by a carbonyl group bonded to a nitrogen atom. More specifically, it is classified as a beta-keto amide. This classification arises from the presence of a ketone functional group at the beta-carbon position relative to the amide carbonyl group. The structural framework of beta-keto amides endows them with a unique reactivity profile, featuring multiple electrophilic and nucleophilic sites. This versatility makes them valuable building blocks in organic synthesis.

The synthesis of beta-keto amides can be approached through several methods. A common route involves the reaction of a beta-keto ester, such as ethyl acetoacetate (B1235776), with an appropriate amine. In the case of this compound, this would involve the reaction of a suitable acetoacetate derivative with N-methylaniline. The reactivity of beta-keto amides is often centered around the active methylene (B1212753) group situated between the two carbonyl functionalities, which can be readily deprotonated to form a nucleophilic enolate.

Historical Perspective of Beta-Keto Amide Research in Organic Chemistry

The study of beta-keto amides is intrinsically linked to the broader history of research into beta-dicarbonyl compounds, which dates back to the 19th century. The discovery and exploration of the reactivity of compounds like acetoacetic ester laid the groundwork for understanding the chemical behavior of related structures, including beta-keto amides. Historically, these compounds have been recognized for their utility in the synthesis of heterocyclic rings and as precursors to a variety of other functional groups. The development of named reactions such as the Knorr pyrrole (B145914) synthesis and the Hantzsch pyridine (B92270) synthesis, which can utilize beta-dicarbonyl compounds, underscores their long-standing importance in the construction of complex molecules. While specific historical milestones for N-methylated beta-keto amides are not as prominently documented as for their non-methylated parent compounds, their study is a logical extension of this well-established field of organic chemistry.

Emerging Research Trajectories and Contemporary Significance of this compound Analogs

Current research into beta-keto amides and their analogs is focused on expanding their synthetic utility and exploring their potential in various applications, including medicinal chemistry and materials science. Analogs of this compound are being investigated as precursors for the synthesis of diverse heterocyclic structures.

One significant area of contemporary research is the use of beta-keto amides in multicomponent reactions, such as the Biginelli reaction. chemspider.com This reaction allows for the rapid assembly of complex molecules, specifically dihydropyrimidinones, from simple starting materials in a single step. organic-chemistry.org For instance, a close analog, 3-oxo-N-[4-[4-(-3oxobutanoylamino) phenoxy]phenyl]butanamide, has been successfully employed in the Biginelli reaction to produce bis-Biginelli products. chemspider.com This highlights the potential of N-acyl beta-keto amides to serve as key components in the construction of pharmacologically relevant scaffolds.

Furthermore, derivatives of the parent compound, 3-oxo-N-phenylbutanamide (acetoacetanilide), are widely used as intermediates in the synthesis of a variety of pigments. dyestuffintermediates.com This industrial application underscores the importance of the beta-keto amide scaffold in the production of materials with specific optical properties.

The development of novel synthetic methods for creating substituted beta-keto amides also remains an active area of research. For example, patents have been filed for the synthesis of related compounds like 4-methyl-3-oxo-N-phenyl-pentanamide, indicating ongoing commercial interest in this class of molecules for potential applications in medicine and other fields. google.com These emerging trends suggest that this compound and its analogs will continue to be valuable tools for synthetic chemists in the years to come.

Chemical Compound Data

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₁₁H₁₃NO₂ | 191.23 |

| 3-Oxo-N-phenylbutanamide | C₁₀H₁₁NO₂ | 177.20 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 |

| N-Methylaniline | C₇H₉N | 107.15 |

| 3-Oxo-N-[4-[4-(-3oxobutanoylamino) phenoxy]phenyl]butanamide | C₂₂H₂₃N₃O₅ | 425.44 |

| 4-Methyl-3-oxo-N-phenyl-pentanamide | C₁₂H₁₅NO₂ | 205.25 |

| Dihydropyrimidinone | C₄H₆N₂O | 98.10 |

| Acetoacetic ester | Not a specific compound, a class of esters | Varies |

| Knorr pyrrole | A class of pyrrole synthesis products | Varies |

| Hantzsch pyridine | A class of pyridine synthesis products | Varies |

| Biginelli reaction product | A class of dihydropyrimidinone derivatives | Varies |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(13)8-11(14)12(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYZGBSHBFRNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180493 | |

| Record name | N-Methyl-3-oxo-N-phenylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2584-48-7 | |

| Record name | N-Methyl-3-oxo-N-phenylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2584-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylacetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002584487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2584-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2584-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-3-oxo-N-phenylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-oxo-N-phenylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylacetoacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TJ3FW952C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Methyl 3 Oxo N Phenylbutanamide and Its Analogs

Classical and Contemporary Synthesis Approaches

The foundational methods for constructing N-methyl-3-oxo-N-phenylbutanamide and its analogs have traditionally relied on condensation and acetoacetylation reactions. These methods, while effective, have been refined over time to improve yields and simplify procedures.

Condensation Reactions for this compound Formation

Condensation reactions represent a fundamental approach to forming the amide bond in this compound. This typically involves the reaction of an amine with a carboxylic acid derivative.

One of the primary methods for synthesizing N-acyl-beta-aminoketones, such as this compound, is the condensation of a 3-oxobutyric acid derivative with an appropriate amine. For instance, the reaction of ethyl acetoacetate (B1235776) with aniline (B41778) at elevated temperatures can yield 3-oxo-N-phenylbutanamide. chula.ac.th This reaction proceeds through the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of ethanol.

A specific example involves the synthesis of 3-oxo-N-phenylbutanamide where aniline and ethyl acetoacetate are refluxed at 160°C for 36 hours. chula.ac.th After the reaction, hot water is added, and the mixture is filtered. Upon cooling, the desired product crystallizes. chula.ac.th

Acetoacetylation, another key synthetic route, involves the reaction of an aniline derivative with an acetoacetylating agent. wikipedia.org Diketene (B1670635) is a widely used and important industrial reagent for this purpose, reacting readily with amines to form acetoacetamides. chempedia.infowikipedia.org This process is crucial for the production of precursors for arylide yellow and diarylide pigments. wikipedia.org

The reaction of diketene with primary aromatic amines can be controlled by using an inert solvent and introducing the diketene slowly to a heated solution of the amine. google.com This method has been successfully applied to various aniline derivatives, including those with multiple aromatic rings. google.com For instance, reacting diketene with ortho-tolidine in acetone (B3395972) yields bis-acetoacetyl orthotolidine. google.com

| Reactant 1 | Reactant 2 | Product |

| Aniline | Diketene | Acetoacetanilide (B1666496) wikipedia.org |

| Substituted Phenylhydrazines | Diketene | Pyrazolones wikipedia.org |

| 2-Aminoindane | Diketene | Acetoacetic acid derivative wikipedia.org |

| Ortho-tolidine | Diketene | Bis-acetoacetyl orthotolidine google.com |

| Para-phenylene diamine | Diketene | Diacetoacetyl para-phenylene diamine google.com |

Multi-Step Synthesis Protocols for Substituted Butanamides

The synthesis of more complex or substituted butanamides often requires multi-step reaction sequences. These protocols allow for the introduction of various functional groups onto the butanamide scaffold. For example, a multi-step synthesis was developed to produce novel quinoline (B57606) carboxamide derivatives starting from aniline. chula.ac.th The initial step involved the condensation of aniline and ethyl acetoacetate to form 3-oxo-N-phenylbutanamide. chula.ac.th This intermediate was then cyclized using polyphosphoric acid to yield 4-methylquinoline-2(1H)-one, which underwent further transformations. chula.ac.th

Another multi-step approach involves the synthesis of substituted N-phenylmaleimides from maleic anhydride (B1165640) and a substituted aniline, followed by a Diels-Alder reaction. researchgate.net Such sequential reactions are instrumental in building molecular complexity and accessing a diverse range of butanamide analogs.

One-Pot Synthetic Procedures for Enhanced Efficiency

To improve reaction efficiency, reduce waste, and simplify experimental setups, one-pot synthetic procedures have been developed. These methods combine multiple reaction steps into a single process without the need for isolating intermediates. A novel one-pot, three-component synthesis of N-(phenylimino)indazole-1-carbothioamides has been reported, demonstrating the utility of this approach. rsc.org While not directly for this compound, this highlights the trend towards more streamlined synthetic strategies in related chemistries.

Catalytic Synthesis Protocols for this compound Derivatives

The use of catalysts can significantly enhance the rate and selectivity of reactions leading to this compound and its derivatives. Catalysts can be employed in various synthetic steps, including the initial amide formation and subsequent modifications.

In the context of acetoacetylation, mercuric salts have been noted as catalysts for the N-acetoacetylation of amines with diketene. chempedia.info More recently, organocatalysts are gaining attention for their environmental benefits. For instance, glutamic acid has been used as a biodegradable and eco-friendly organocatalyst for the synthesis of certain quinazolinone derivatives via multicomponent reactions. nih.gov

A method for preparing 4-methyl-3-oxo-N-phenyl valeramide, an analog of the target compound, utilizes an amidation reaction between isobutyryl methyl acetate (B1210297) and aniline. This process can be catalyzed by organic amines such as triethylamine, diethylamine, or 4-dimethylamino pyridine (B92270) (DMAP). google.com The use of a catalyst in this reaction leads to high yields and purity of the final product. google.com

| Catalyst | Reactants | Product |

| Mercuric acetate | Amine, Diketene | N-Acetoacetylated amine chempedia.info |

| Triethylamine, Diethylamine, or 4-Dimethylamino pyridine | Isobutyryl methyl acetate, Aniline | 4-Methyl-3-oxo-N-phenyl valeramide google.com |

| Glutamic acid | Isatoic anhydride, Isoniazid, Aldehyde | N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide derivatives nih.gov |

The development of novel catalytic systems continues to be an active area of research, aiming for more efficient, selective, and sustainable methods for the synthesis of this compound and its structurally diverse analogs.

Transition Metal-Mediated Approaches (e.g., Copper Catalysis)

Transition metal catalysis, particularly with copper, offers efficient pathways for the synthesis of β-keto amides and their derivatives. Copper-catalyzed reactions are valued for their ability to facilitate the formation of carbon-nitrogen bonds, a key step in the synthesis of this compound and its analogs.

Research has demonstrated the utility of copper catalysts in the N-arylation of various compounds, a reaction that can be adapted for the synthesis of N-aryl β-ketoamides. For instance, copper(II) acetate has been used for the N-arylation of electron-deficient pyrroles with arylboronic acids at room temperature. nih.gov While not a direct synthesis of the open-chain β-ketoamide, this highlights copper's role in forming the N-aryl bond present in the target molecule.

More directly related, copper-catalyzed methods have been developed for the synthesis of quinazoline (B50416) derivatives through a cascade reaction involving intermolecular N-arylation. organic-chemistry.org These reactions utilize readily available starting materials and an inexpensive copper catalyst, such as copper(I) bromide, with air as a green oxidant. organic-chemistry.org The optimization of these reactions often involves screening various copper salts, bases, and solvents to achieve high yields. organic-chemistry.org For example, in the synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones, a copper-catalyzed intramolecular N-arylation was optimized by testing different reaction times, temperatures, and solvents, with the best yields achieved using CuI and 1,10-phenanthroline (B135089) in DMF at 120 °C. nih.gov

Furthermore, copper catalysis is instrumental in multicomponent reactions for the synthesis of complex molecules containing the β-amino ester scaffold. A copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters, acetonitrile, and carboxylic acids has been developed to produce β-trifluoromethyl N,N-diacyl-β-amino esters in good to excellent yields under mild conditions. beilstein-journals.org The choice of copper catalyst, such as CuI, was found to be crucial for the success of this transformation. beilstein-journals.org

The following table provides examples of copper-catalyzed reactions relevant to the synthesis of N-aryl amide structures.

| Catalyst | Starting Materials | Product Type | Key Features |

| Copper(II) acetate | Electron-deficient pyrroles, Arylboronic acids | N-aryl pyrroles | Room temperature reaction. nih.gov |

| Copper(I) bromide | (2-bromophenyl)methylamines, Amidine hydrochlorides | Quinazolines | Cascade reaction with air as oxidant. organic-chemistry.org |

| Copper(I) iodide | o-chlorinated arylhydrazones | N-phenyl-1H-indazoles | Intramolecular N-arylation. nih.gov |

| Copper(I) iodide | β-trifluoromethyl β-diazo esters, Acetonitrile, Carboxylic acids | β-trifluoromethyl N,N-diacyl-β-amino esters | Multicomponent reaction under mild conditions. beilstein-journals.org |

Zirconium-Catalyzed Routes for Pyrrole (B145914) Synthesis

The synthesis of pyrroles from β-keto amides is a known transformation; however, the use of zirconium as a catalyst for this specific reaction is not widely documented in scientific literature. While zirconium complexes have been synthesized with β-ketoiminato ligands for applications in materials science, such as the processing of ZrO₂ thin films, their catalytic activity in the synthesis of pyrroles from β-keto amides is not a common research focus. rsc.org

The synthesis of pyrrole rings often involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. β-Keto amides can serve as precursors to 1,4-dicarbonyl compounds or their equivalents. Methodologies for the synthesis of substituted pyrroles often employ other transition metals. For example, nickel-catalyzed strategies have been reported for the synthesis of N-substituted pyrroles from diols and amines. nih.gov Similarly, copper-catalyzed methods are known for pyrrole synthesis from various precursors like 3,6-dihydro-1,2-oxazines. rsc.org

A related synthesis involves the preparation of 1,4-diketopyrrolo[3,4-c]pyrroles from β-ketoamides, which proceeds through the formation of a succinamide (B89737) intermediate that is then cyclized in the presence of a Lewis acid or acid chloride. google.com While this demonstrates the utility of β-ketoamides as precursors to pyrrole-containing structures, it does not specifically involve zirconium catalysis.

Given the available literature, a direct zirconium-catalyzed route for the synthesis of simple pyrroles from this compound appears to be a novel or yet-to-be-explored synthetic pathway.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve efficiency. For the synthesis of this compound and its analogs, several green chemistry approaches have been explored.

One key aspect of green chemistry is the use of safer solvents and reaction conditions. A mild and high-yielding synthesis of β-ketoamides has been reported using 2,2,6-trimethyl-4H-1,3-dioxin-4-one and amines in refluxing tetrahydrofuran (B95107) (THF) with sodium acetate as a catalyst. organic-chemistry.org This method avoids harsh conditions and results in nearly quantitative yields. organic-chemistry.org

Another green approach is the development of catalyst-free or solvent-free reaction conditions. A novel preparation method for 4-methyl-3-oxo-N-phenyl pentanamide (B147674), an analog of the target compound, involves the amidation reaction of isobutyryl acetate and aniline in the absence of a catalyst or with a trace amount of an organic base catalyst. wipo.int This method avoids the use of volatile toxic organic solvents and aligns with the principle of atom economy, offering a green, safe, and cost-effective process suitable for industrial production. wipo.int

Continuous flow synthesis is another green technology that has been applied to the synthesis of β-ketoamide analogs. The continuous flow synthesis of 4-methyl-3-oxo-n-phenyl-pentanamide was shown to significantly reduce reaction times compared to traditional batch reactors. researchgate.net This method allows for better control of reaction parameters and can lead to higher yields and purity, minimizing waste. researchgate.net

The table below summarizes some green chemistry approaches for the synthesis of β-ketoamides.

| Green Chemistry Principle | Approach | Example | Benefits |

| Safer Solvents/Catalysts | Use of THF and sodium acetate catalyst | Synthesis of β-ketoamides from 2,2,6-trimethyl-4H-1,3-dioxin-4-one and amines | Mild conditions, high yields. organic-chemistry.org |

| Atom Economy/Catalyst-Free | Catalyst-free amidation | Synthesis of 4-methyl-3-oxo-N-phenyl pentanamide from isobutyryl acetate and aniline | Avoids toxic solvents, high purity and yield. wipo.int |

| Process Intensification | Continuous flow synthesis | Synthesis of 4-methyl-3-oxo-n-phenyl-pentanamide | Reduced reaction time, improved control. researchgate.net |

Derivatization Strategies and Functionalization of N Methyl 3 Oxo N Phenylbutanamide Scaffolds

Oxidative Functionalization Reactions

Oxidative reactions are a powerful tool for introducing new functional groups and constructing complex molecular architectures from the N-methyl-3-oxo-N-phenylbutanamide core. These methods often employ metal-based reagents or hypervalent iodine compounds to achieve selective transformations.

Hypervalent Iodine Reagent-Mediated Oxidations (e.g., Acetoxylation)

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), are effective for the oxidative functionalization of 3-oxo-N-substituted butanamides. nih.gov These reagents are known for their mild reaction conditions, high selectivity, and environmentally benign nature, offering an alternative to more toxic heavy metal oxidants. nih.gov

One key transformation is the acetoxylation of the methylene (B1212753) group adjacent to the carbonyl, which leads to the synthesis of 1-carbamoyl-2-oxopropyl acetate (B1210297) derivatives. nih.gov This reaction proceeds with excellent yields and is applicable to a broad range of substrates, highlighting its potential utility in organic synthesis. nih.gov The general mechanism involves the hypervalent iodine reagent acting as an oxidant to facilitate the introduction of the acetoxy group. nih.govarkat-usa.org

Table 1: Hypervalent Iodine(III)-Mediated Acetoxylation

| Reagent | Product Type | Key Features |

|---|

Manganese(III) Acetate-Based Oxidative Cyclizations

Manganese(III) acetate is a widely used oxidizing agent in organic synthesis, particularly for initiating oxidative radical cyclizations. wikipedia.orgscripps.edu These reactions are valuable for constructing densely functionalized cyclic structures. nih.gov When applied to substrates derived from β-keto amides, manganese(III) acetate can generate α-carbonylalkyl radicals. researchgate.net

These radical intermediates can undergo intramolecular cyclization reactions, for example, a 6-exo-dig cyclization onto a carbon-carbon triple bond, to produce substituted quinolin-2(1H)-ones. researchgate.net This method is compatible with a variety of functional groups, including methoxycarbonyl, cyano, and benzoyl groups. researchgate.net The process is thought to involve the formation of a manganese-enolate radical intermediate rather than a free radical. wikipedia.org

Halogenation and Carbon-Carbon Bond Cleavage Processes

The introduction of halogen atoms onto the this compound scaffold can significantly alter its chemical and physical properties. While specific studies on the direct halogenation of this compound are not extensively detailed in the provided results, general methods for the halogenation of related compounds, such as polyolefins using N-haloamides, suggest potential pathways for such transformations. rsc.org The resulting halogenated derivatives could serve as intermediates for further synthetic modifications.

Carbon-carbon bond cleavage is another potential transformation, although less common for this specific scaffold based on the available information. Such processes would fundamentally alter the butanamide backbone and could lead to the formation of smaller, functionalized molecules.

Introduction of Polar Groups for Targeted Bioavailability Research

Modifying the this compound structure to include polar functional groups is a key strategy in medicinal chemistry to enhance properties like solubility and bioavailability. While direct research on this specific compound's bioavailability modifications is not explicitly covered, the synthesis of derivatives with polar moieties is a common approach. For instance, incorporating groups like hydroxyl, carboxyl, or additional amide functionalities can influence how the molecule interacts with biological systems. The synthesis of various derivatives, such as those involving hydrazones, indicates the scaffold's tolerance to the introduction of polar N-H and C=O bonds.

Multi-Component Reactions Involving Beta-Keto Butanamide Building Blocks

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates most of the atoms from the starting materials. nih.gov Beta-keto butanamides are valuable building blocks in MCRs due to their reactive nature.

These reactions allow for the rapid generation of diverse chemical libraries. nih.gov For example, the Hantzsch dihydro-pyridine synthesis is a well-known MCR that can utilize β-ketoester-type compounds. While a direct example involving this compound was not found, its structural similarity to other β-dicarbonyl compounds suggests its potential as a component in various MCRs to create structurally complex and diverse molecules.

Mechanistic Investigations of N Methyl 3 Oxo N Phenylbutanamide Reactivity

Elucidation of Reaction Pathways for Key Transformations

The reactivity of n-methyl-3-oxo-n-phenylbutanamide is characterized by several key transformations, the mechanisms of which have been a subject of scientific inquiry. These include the functionalization of C-H bonds, ring-forming cyclization reactions, and the cleavage of carbon-carbon and carbon-nitrogen bonds.

Studies on C-H Functionalization Mechanisms

While specific studies on this compound are not extensively detailed in the reviewed literature, the mechanisms of C-H functionalization in related molecules provide a strong basis for understanding its potential reactivity. Transition metal-catalyzed C-H functionalization is a prominent strategy in organic synthesis, often relying on directing groups to control site-selectivity. rsc.org For this compound, the ketone and amide carbonyls could serve as such directing groups. rsc.org

Plausible mechanisms for C-H functionalization include:

Concerted Metalation-Deprotonation (CMD) : In this pathway, a metal catalyst coordinates to a directing group (like the carbonyl oxygen). This is followed by a concerted cleavage of a nearby C-H bond, often assisted by a base, to form a metallacyclic intermediate. This mechanism avoids high-energy intermediates and is common for various transition metal-catalyzed reactions.

Oxidative Addition : This mechanism is characteristic of late transition metals in low oxidation states, such as iridium(I) or rhodium(I). youtube.com The metal center inserts directly into a C-H bond, increasing its oxidation state by two and forming a hydrido-alkyl-metal complex. youtube.com Subsequent reductive elimination or other steps lead to the functionalized product.

Sigma-Bond Metathesis : This process involves a four-membered transition state where a C-H bond and a metal-ligand bond exchange, leading to a new carbon-metal bond and a protonated ligand, without a change in the metal's oxidation state. youtube.com

These established C-H activation strategies represent the likely pathways through which this compound would undergo directed functionalization. youtube.comnih.gov

Intramolecular Cyclization Mechanisms (e.g., to Quinolones, Oxindoles)

The bifunctional nature of this compound makes it a suitable precursor for intramolecular cyclization reactions to form heterocyclic structures like quinolones and oxindoles.

Quinolone Synthesis (Conrad-Limpach Mechanism) : The synthesis of 4-hydroxyquinolines from anilines and β-ketoesters is a well-established transformation known as the Conrad-Limpach synthesis. wikipedia.orgsynarchive.com this compound, as a β-ketoanilide, can undergo an analogous intramolecular cyclization. The mechanism proceeds via the following key steps: wikipedia.org

Enamine/Enol Formation : The β-ketoamide exists in equilibrium with its enol or enamine tautomer.

Electrocyclic Ring Closing : Under high temperatures (typically around 250 °C), the molecule undergoes a 6-pi electrocyclization. wikipedia.orgnih.gov The enol attacks the ortho-position of the N-phenyl ring, breaking the ring's aromaticity and forming a new six-membered ring. nih.gov

Dehydration and Tautomerization : The resulting intermediate readily loses a molecule of water to restore aromaticity, leading to the formation of a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org The final product exists in tautomeric equilibrium with its 4-quinolone form.

Oxindole (B195798) Synthesis : The construction of an oxindole ring from this compound requires the formation of a bond between the α-carbon or β-carbon of the butanamide chain and the ortho-position of the N-phenyl ring. While a direct, named reaction for this specific transformation is not prominent, mechanisms can be proposed based on related syntheses like the Bischler-Möhlau indole (B1671886) synthesis, which involves the reaction of α-halo-ketones with anilines. wikipedia.orgnih.govnih.gov A plausible pathway for oxindole formation from the title compound could involve:

Enolate Formation : A base abstracts a proton from the α-carbon (C2) to form an enolate.

Intramolecular Nucleophilic Attack : The enolate attacks the ortho-position of the N-phenyl ring. This step may require the phenyl ring to be activated with an electron-withdrawing group or proceed via a radical mechanism.

Rearrangement/Tautomerization : The resulting intermediate would then undergo subsequent steps to yield the stable oxindole structure.

Alternatively, related cascades involving epoxidation followed by intramolecular cyclization and elimination have been shown to convert N-substituted alkenylanilines into indoles, highlighting another potential, albeit more complex, pathway. mdpi.com

Copper(I)-Catalyzed C-C and C-N Bond Cleavage Mechanisms

Copper catalysts are effective in promoting the cleavage of both C-C and C-N bonds in amides and ketones, transformations that this compound is susceptible to.

C-C Bond Cleavage : The C(CO)-C(alkyl) bond adjacent to the ketone in this compound can be cleaved under copper-catalyzed aerobic oxidative conditions. chem-station.com Studies on analogous aryl alkyl ketones reveal a mechanism that can lead to the formation of benzamides. chem-station.com This transformation is thought to proceed through a radical pathway where molecular oxygen plays a crucial role. nih.gov The mechanism for the cleavage of the C(CO)-CH₃ bond likely involves the formation of an iminyl radical intermediate from a ketimine precursor, which then fragments to cleave the C-C bond. nih.gov

C-N Bond Cleavage : The amide C-N bond can also be targeted. Copper-catalyzed C-N bond cleavage is mechanistically related to the well-studied Goldberg amidation reaction. mit.edu The key steps are believed to involve:

Formation of a Copper(I) Amidate : The amide nitrogen coordinates with a Cu(I) salt to form a copper(I) amidate complex. mit.edu

Oxidative Addition : This complex can then undergo a reaction that leads to the formal cleavage of the N-phenyl bond. In related systems, such as the cleavage of aromatic methylamines, copper catalysts facilitate the process efficiently. nih.govnih.gov The reaction is often promoted by an oxidant and involves the formation of intermediates where the copper has inserted into or activated the C-N bond. nih.govdntb.gov.ua

Tautomeric Equilibria and Their Influence on Reactivity

Like other β-dicarbonyl compounds, this compound exists as a mixture of tautomers, primarily the keto and enol forms. The position of this equilibrium is highly sensitive to environmental factors and has a profound impact on the compound's reactivity.

Keto-Enol Tautomerism in this compound Systems

This compound can exist in equilibrium between its ketoamide form and two possible Z-enolamide tautomers. synarchive.com This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. nih.govwikipedia.org The keto form contains a ketone and an amide functional group, while the enol form contains an alcohol (enol) and a double bond conjugated with the amide. wikipedia.org The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen, creating a stable six-membered pseudo-ring. synarchive.com

Effect of Substituents, Temperature, and Solvent on Tautomeric Balance

The balance between the keto and enol tautomers is not fixed and can be significantly influenced by substituents on the aromatic ring, the temperature of the system, and the polarity of the solvent. synarchive.comnih.gov

Effect of Solvent : The polarity of the solvent plays a critical role in determining the predominant tautomeric form.

In non-polar solvents like chloroform (B151607) (CDCl₃), the enol form is generally favored. This is because the intramolecular hydrogen bond in the enol tautomer is more stable in an environment that cannot form competing hydrogen bonds. nih.govnih.govresearchgate.net

In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the keto form tends to be more prevalent. nih.govnih.gov These solvents can disrupt the internal hydrogen bond of the enol by forming their own intermolecular hydrogen bonds with the amide and enol protons, thereby stabilizing the more polar keto tautomer. nih.govwikipedia.org

Effect of Substituents : Electron-donating or electron-withdrawing groups on the N-phenyl ring can alter the electronic properties of the molecule, thereby shifting the tautomeric equilibrium. Studies on related 1-benzamidoisoquinoline derivatives show that the equilibrium can be controlled by the substituent effect, with strong electron-donating groups favoring the amide (keto) form and strong electron-withdrawing groups increasing the proportion of the enol tautomer. chem-station.com

Effect of Temperature : Temperature can also influence the position of the equilibrium. In studies of related β-ketoamides, an increase in temperature generally leads to a slight shift in the equilibrium, although the effect is often less pronounced than that of the solvent. synarchive.com

The table below summarizes the typical effects of different solvents on the keto-enol equilibrium for β-ketoamide systems, based on findings for structurally similar compounds.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |

| Chloroform (CDCl₃) | 4.8 | Enol | Stabilizes intramolecular H-bond in a non-polar environment. |

| Acetone-d₆ | 20.7 | Mixture of Keto and Enol | Intermediate polarity allows for a balance between intramolecular H-bonding and solvent interactions. |

| Dimethyl Sulfoxide (DMSO-d₆) | 46.7 | Keto | Polar, H-bond accepting solvent disrupts the internal H-bond of the enol, stabilizing the more polar keto form. |

This interactive table is based on general trends observed for β-ketoamides in the literature. synarchive.comnih.gov

Azo-Hydrazo Tautomerism in Related Systems

The equilibrium between the azo and hydrazone tautomers is influenced by several factors, including the electronic nature of substituents on the aromatic rings and the polarity of the solvent. mdpi.comunifr.ch For instance, in many azo dyes derived from pyrazolone (B3327878) and pyridone couplers, the hydrazone form is often found to be the more stable tautomer, particularly in the solid state. unifr.chyoutube.com In solution, a mixture of both tautomers often exists, with the equilibrium position being solvent-dependent. youtube.com

Studies on various azo dyes have shown that electron-withdrawing groups on the phenyl ring can shift the equilibrium towards the hydrazone form, while electron-donating groups tend to favor the azo form. mdpi.com The solvent polarity also plays a crucial role; polar solvents can stabilize the more polar tautomer through intermolecular interactions. rsc.org

Table 1: Factors Influencing Azo-Hydrazo Tautomeric Equilibrium in Related Azo Dyes

| Factor | Influence on Equilibrium | Example System |

| Substituent Effects | Electron-withdrawing groups favor the hydrazone form. mdpi.com | Nitro-substituted phenylazo dyes. unifr.ch |

| Electron-donating groups favor the azo form. mdpi.com | Methoxy-substituted phenylazo dyes. mdpi.com | |

| Solvent Polarity | Polar solvents can shift the equilibrium. rsc.org | Arylazo pyridone dyes in various solvents. youtube.com |

| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the hydrazone form. | Azo dyes with ortho-hydroxy or amino groups. |

The understanding of azo-hydrazone tautomerism in these related dye systems provides a framework for predicting the behavior of dyes synthesized from this compound. The specific substituents on the phenyl ring of the diazonium salt used in the coupling reaction will ultimately determine the tautomeric preference of the resulting azo dye.

Intramolecular Hydrogen Bonding Interactions and Conformational Analysis

The conformational preferences of this compound are significantly influenced by intramolecular hydrogen bonding. Like other β-dicarbonyl compounds, it can exist in keto and enol tautomeric forms. frontiersin.orgresearchgate.net The enol form is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, forming a six-membered pseudo-ring. nih.govscispace.com This interaction significantly impacts the molecule's geometry and reactivity.

Computational and experimental studies on structurally similar α-acylmethane derivatives provide valuable insights into these interactions. nih.govscispace.com Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the conformational landscape and the strength of intramolecular hydrogen bonds. rsc.orgnih.gov

In the case of this compound, the presence of the N-methyl-N-phenylamido group introduces additional conformational possibilities due to rotation around the C-N and N-phenyl bonds. The orientation of the phenyl ring relative to the rest of the molecule will be influenced by steric and electronic factors.

The intramolecular hydrogen bond in the enol tautomer is a key factor in its stability. The strength of this bond can be estimated through computational methods by comparing the energies of the hydrogen-bonded conformer with a hypothetical non-bonded conformer. scispace.com The geometric parameters associated with this hydrogen bond, such as the O-H...O distance and angle, are indicative of its strength.

Table 2: Representative Calculated Data for Intramolecular Hydrogen Bonding in a Model Enol Tautomer of a β-Dicarbonyl Compound

| Parameter | Value | Significance |

| O-H Bond Length | ~0.98 Å | Typical for an enolic hydroxyl group. |

| H...O Distance | ~1.65 Å | Indicates a strong hydrogen bond. |

| O-H...O Angle | ~150° | Shows a nearly linear arrangement, characteristic of strong hydrogen bonds. |

| Stabilization Energy | 10-15 kcal/mol | Represents the energetic preference for the hydrogen-bonded conformer. |

Note: The values in this table are illustrative and based on typical findings for related β-dicarbonyl compounds. Specific values for this compound would require dedicated computational or experimental studies.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For n-methyl-3-oxo-n-phenylbutanamide and its analogs, it is particularly crucial for investigating the dynamic equilibrium between keto and enol tautomers.

The analysis of this compound's parent compound, acetoacetanilide (B1666496), reveals characteristic signals corresponding to its keto-enol tautomeric forms. chemicalbook.comspectrabase.com In solution, these compounds exist as an equilibrium mixture of the ketoamide and the (Z)-enolamide, stabilized by an intramolecular hydrogen bond.

For acetoacetanilide, typical ¹H NMR signals in CDCl₃ show peaks for the methyl protons, the methylene (B1212753) protons adjacent to the carbonyl groups, and the aromatic protons of the phenyl ring. chemicalbook.comspectrabase.com A broad signal corresponding to the amide N-H proton is also observed. uni-tuebingen.de

For this compound, the ¹H NMR spectrum would be expected to show:

A singlet for the N-methyl protons, replacing the amide N-H signal.

A singlet for the terminal methyl protons (C4-H₃).

A singlet for the active methylene protons (C2-H₂).

Multiplets in the aromatic region for the phenyl group protons.

The presence of the enol tautomer would give rise to a separate set of signals, including a characteristic vinyl proton signal and a hydroxyl proton signal, with the relative integration of the keto and enol signals reflecting the equilibrium position.

The ¹³C NMR spectrum for the keto form of acetoacetanilide shows distinct resonances for the ketonic carbonyl, the amide carbonyl, the methylene carbon, and the methyl carbon, in addition to the aromatic carbons. uni-tuebingen.de For this compound, an additional signal for the N-methyl carbon would be present.

Table 1: Representative ¹H NMR Data for Acetoacetanilide (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (keto) | ~2.3 |

| CH₂ (keto) | ~3.6 |

| Aromatic-H | ~7.1 - 7.6 |

| NH (amide) | ~8.8 |

Data sourced from publicly available spectra and literature. chemicalbook.comuni-tuebingen.de

Table 2: Representative ¹³C NMR Data for Acetoacetanilide

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (keto) | ~31 |

| C H₂ (keto) | ~50 |

| Aromatic-C | ~120 - 138 |

| C =O (amide) | ~164 |

| C =O (keto) | ~205 |

Data sourced from literature values. uni-tuebingen.de

While specific 2D NMR studies on this compound are not prominent in the literature, standard techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would confirm the proton-proton coupling network, for instance, between protons on the phenyl ring. An HSQC spectrum would definitively link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to investigate through-space interactions, which can help in confirming the stereochemistry of the dominant tautomer, such as the (Z)-configuration of the enol form.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Monitoring

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For the parent compound, acetoacetanilide (C₁₀H₁₁NO₂, MW = 177.20 g/mol ), the electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z 177. nih.gov Key fragment ions are observed at m/z 93, which corresponds to the aniline (B41778) cation [C₆H₅NH₂]⁺, and m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. nih.gov This fragmentation pattern is consistent with the cleavage of the amide bond and the bond between the carbonyl carbons.

For this compound (C₁₁H₁₃NO₂, MW = 191.23 g/mol ), the molecular ion [M]⁺ would be expected at m/z 191. chemnet.com The fragmentation pattern would likely be similar, with a major fragment corresponding to the N-methylaniline cation at m/z 107.

Table 3: Predicted and Observed Mass Spectrometry Peaks

| Compound | Formula | Molecular Weight | [M]⁺ (m/z) | Major Fragment Ions (m/z) |

|---|---|---|---|---|

| Acetoacetanilide | C₁₀H₁₁NO₂ | 177.20 | 177 nih.gov | 93, 43 nih.gov |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For β-ketoamides, it is particularly useful for observing the carbonyl stretching frequencies and analyzing hydrogen bonding.

The IR spectrum of solid-state acetoacetanilide shows characteristic absorption bands. nist.gov These include:

N-H stretching: A band around 3200-3300 cm⁻¹, characteristic of a secondary amide.

Amide I band (C=O stretch): A strong absorption around 1660-1700 cm⁻¹.

Ketone C=O stretch: A strong absorption around 1720-1725 cm⁻¹.

Amide II band (N-H bend and C-N stretch): Around 1550 cm⁻¹.

For this compound, the IR spectrum would exhibit key differences:

Absence of N-H stretching band: The most notable change would be the disappearance of the N-H stretch between 3200-3300 cm⁻¹.

Absence of Amide II band: This band, which involves N-H bending, would also be absent.

Shifts in Carbonyl Bands: The positions of the amide and ketone C=O stretching bands may shift slightly due to the electronic effects of the N-methyl group compared to the N-H proton.

The presence of the enol tautomer would be indicated by a broad O-H stretching band and a C=C stretching band around 1600-1650 cm⁻¹.

Electronic Absorption Spectroscopy for Tautomeric Form Differentiation

UV-Visible spectroscopy measures the electronic transitions within a molecule and can be used to differentiate between tautomeric forms, as the keto and enol isomers possess different chromophoric systems. The keto form contains isolated carbonyl and phenyl chromophores, while the enol form has a more extended conjugated system involving the C=C double bond, the carbonyl group, and the phenyl ring. This extended conjugation in the enol tautomer typically results in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to the keto form. Studies on related amide systems confirm the utility of UV-Vis spectroscopy in investigating amide-imidol or keto-enol tautomerism. imist.ma For derivatives like N-methyl-2-(methylphenylhydrazono)-3-oxo-n-phenylbutanamide, UV/Visible spectral data is available and essential for characterizing its electronic structure. nist.gov

Quantum Chemical Modeling and Density Functional Theory (DFT) Applications

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. DFT calculations can be used to:

Model Tautomeric Forms: The geometries of the keto and various enol tautomers can be optimized to determine their relative stabilities (Gibbs free energies). researchgate.net Such calculations often show that the stability of tautomers can be influenced by the solvent environment. orientjchem.org

Predict Spectroscopic Data: DFT can calculate theoretical vibrational frequencies (IR spectra) and NMR chemical shifts. researchgate.net Comparing these calculated spectra with experimental data helps to confirm structural assignments and identify the dominant tautomer in a given environment.

Analyze Electronic Structure: DFT provides insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. chemrxiv.org

For β-ketoamides, DFT is particularly useful for studying the intramolecular hydrogen bonding that stabilizes the enol form and for calculating the energy barriers for the tautomeric interconversion. orientjchem.org

Prediction of Tautomeric Stability and Relative Energies

Like other β-dicarbonyl compounds, this compound can exist in keto-enol tautomeric forms. Computational studies are instrumental in predicting the relative stability of these tautomers. The keto form is generally the more stable tautomer. However, the stability of the enol form can be influenced by factors such as solvent and substitution. Theoretical calculations help in quantifying the energy difference between the tautomers, providing a basis for understanding its reactive tendencies. For instance, in related compounds like methyl-3-oxobutane, the keto form is more stable. doubtnut.com

Elucidation of Electronic Structure, Charge Distribution, and Bond Lengths

The electronic structure, including charge distribution and bond lengths, is fundamental to understanding the reactivity and spectroscopic properties of this compound. Computational models can precisely calculate these parameters. For example, the carbon-carbon bond lengths in the butanamide chain and the phenyl group, as well as the carbon-oxygen and carbon-nitrogen bond lengths of the amide and ketone groups, can be determined. These calculations also reveal the distribution of electron density across the molecule, highlighting the electrophilic and nucleophilic sites.

Simulation of Spectroscopic Properties (e.g., IR and UV-Vis Spectra, NMR Chemical Shifts)

Computational methods are widely used to simulate spectroscopic data, which aids in the interpretation of experimental spectra. nmrdb.org

IR Spectra: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups, such as the C=O stretching of the ketone and amide, and the N-H bending.

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be modeled to predict the absorption maxima (λmax).

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C nuclei can be calculated, providing a theoretical spectrum that can be compared with experimental data for structure verification. nmrdb.org

| Spectroscopic Data | Description |

| ¹H-NMR (DMSO-d6, 200 MHz, δ ppm) | 9.13 (s, 1H), 7.53 (d, J = 8.0 Hz, 2H), 7.31 (t, J = 8.0 Hz, 2H), 7.10 (m, 1H), 3.57 (s, 2H), 2.30 (s, 3H) |

| ¹³C-NMR (CDCl3, 100 MHz, δ ppm) | 205.11, 163.50, 137.46, 128.94, 124.54, 120.15, 49.81, 31.15 |

| MS (ESI) | m/z [M+H]⁺ = 178.32 |

Transition State Calculations for Reaction Barrier Determination

Transition state theory is a cornerstone of chemical kinetics, and computational chemistry allows for the calculation of the geometries and energies of transition states. researchgate.net This is crucial for determining the activation energy barriers of reactions involving this compound. For example, in its synthesis or subsequent reactions, identifying the transition states helps in understanding the reaction mechanism and predicting reaction rates. mdpi.com These calculations are vital for optimizing reaction conditions to improve yield and selectivity. mdpi.combeilstein-journals.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sigmaaldrich.comniscair.res.in In the context of this compound, docking studies can be used to investigate its potential as a ligand for biological targets like proteins or enzymes. researchgate.netnih.gov These studies are foundational in drug discovery and design, helping to identify potential therapeutic applications by predicting the binding affinity and interaction modes of the compound with a specific biological target. chula.ac.thsemanticscholar.org

Biological Activity Profiling and Mechanistic Elucidation of N Methyl 3 Oxo N Phenylbutanamide Derivatives

Anti-Inflammatory Properties Research

The core structure of N-methyl-3-oxo-N-phenylbutanamide, which combines a β-keto amide with an N-phenyl group, is found in various compounds investigated for their anti-inflammatory effects. Research on related acetoacetanilide (B1666496) and butanamide derivatives suggests that this scaffold can serve as a template for the development of novel anti-inflammatory agents.

Inhibition of Pro-Inflammatory Cytokines

Derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide, which share the N-phenyl carboxamide moiety with the target compound, have been shown to possess significant anti-inflammatory properties. In a notable study, these derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines. One promising derivative, 13a , demonstrated a marked reduction in the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in various cell lines, including J774A.1, THP-1, and LX-2 cells. orientjchem.org The mechanism of this inhibition was linked to the suppression of the NF-κB signaling pathway, a critical regulator of the inflammatory response. orientjchem.org

Furthermore, in vivo studies using a mouse model of acute lung injury (ALI) revealed that administration of derivative 13a led to a significant alleviation of lung tissue damage, reduced pulmonary edema, and inhibited macrophage infiltration. orientjchem.org It also improved survival rates in a mouse model of sepsis, underscoring its potential as a potent anti-inflammatory agent. orientjchem.org

While not direct derivatives, the anti-inflammatory potential of various acetanilide (B955) compounds has also been explored. A study on new acetanilide derivatives identified compounds with significant anti-inflammatory responses in a carrageenan-induced edema model, with one compound, Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate, showing a 61.36% inhibition of inflammation. orientjchem.org These findings suggest that the N-phenylacetamide core, a key feature of this compound, is a viable pharmacophore for anti-inflammatory drug design.

Analgesic Effects Investigations

The analgesic potential of compounds structurally related to this compound has been explored, particularly within the classes of acetanilide and butanamide derivatives. These studies indicate that the core chemical structure may contribute to pain-modulating effects.

Modulation of Pain Signaling Pathways

Research into novel acetanilide derivatives has identified compounds with significant analgesic properties. In one study, a series of acetanilide derivatives were synthesized and evaluated for their analgesic activity using the Eddy's hot plate method. orientjchem.org The compound 2-phenoxy-N-(o-tolyl)acetamide emerged as a particularly potent analgesic agent. orientjchem.org The structural similarity of these compounds to this compound, specifically the N-phenylacetamide substructure, suggests a potential for similar bioactivity.

In a separate investigation, new 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives were synthesized and demonstrated high analgesic activities in animal models. researchgate.net This highlights the contribution of the butanamide portion of the molecule to its potential analgesic effects. The co-existence of analgesic and anti-inflammatory effects is a common feature of non-steroidal anti-inflammatory drugs (NSAIDs), and many of these derivatives were found to be less ulcerogenic than standard drugs like aspirin. researchgate.netnih.gov

Anticancer Activity Studies

The cytotoxicity of compounds bearing the N-phenylbutanamide and related scaffolds has been evaluated against various cancer cell lines. These studies suggest that derivatives of this compound could possess anticancer properties through mechanisms such as the induction of apoptosis.

Cytotoxicity against Human Tumor Cell Lines (e.g., NCI60 Screen)

While no specific NCI60 screen data for this compound is publicly available, studies on structurally related compounds have demonstrated cytotoxic activity. For instance, a series of novel quinazoline (B50416) derivatives, which can be synthesized from precursors with a similar chemical backbone, were screened for their in-vitro anti-cancer properties against 60 human tumor cell lines. mdpi.com Several of these compounds were found to be active, with some exhibiting significant growth inhibitory properties against cell lines such as the MCF7 breast cancer cell line. mdpi.com

In another study, 2-benzylidene-3-oxobutanamide derivatives were synthesized and showed promising antibacterial activity, with some compounds also being evaluated for their effects on human cell lines, indicating a degree of biological activity that warrants further investigation into their anticancer potential. nih.gov Furthermore, a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides displayed inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. mdpi.com

The following table summarizes the cytotoxic activity of some N-aryl-3-oxobutanamide analogous compounds against various cancer cell lines:

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| N-(pyridin-3-yl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (8) | Caco-2 | 98 | mdpi.com |

| N-(pyridin-3-yl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (8) | HCT-116 | 337 | mdpi.com |

| N-(3-methoxyphenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (16) | Caco-2 | 13 | mdpi.com |

| N-(3-methoxyphenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (16) | HCT-116 | 240.2 | mdpi.com |

| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene (4l) | MCF-7 | 0.2 | nih.gov |

This table is for illustrative purposes and includes data from structurally related compounds, not this compound itself.

Induction of Apoptosis and Caspase Activation

The mechanism of cytotoxicity for many anticancer agents involves the induction of apoptosis, a form of programmed cell death. Research on 2-aryl-3-nitro-2H-chromene derivatives, which share some structural motifs with the target compound, has shown that their cytotoxic effects are indeed linked to the induction of apoptosis. nih.gov For selected potent compounds from this series, apoptosis was confirmed through morphological changes observed by acridine (B1665455) orange/ethidium bromide double staining and TUNEL analysis. nih.gov

A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. In the study of 2-aryl-3-nitro-2H-chromene derivatives, the induction of apoptosis was further validated by the demonstration of caspase-3 activation. nih.gov This suggests that derivatives of this compound could potentially exert their anticancer effects by triggering the intrinsic or extrinsic apoptotic pathways, culminating in the activation of executioner caspases like caspase-3.

Cell Cycle Arrest Mechanisms

Derivatives of this compound have been shown to exert anti-proliferative effects on cancer cells by inducing cell cycle arrest at various phases. The specific mechanism of arrest is often dependent on the cell type and the exact molecular structure of the derivative.

One of the key mechanisms involves the disruption of the G2/M phase transition. Certain derivatives can upregulate the expression of Growth Arrest and DNA Damage-inducible protein, GADD45α. nih.gov This protein plays a crucial role in the G2/M checkpoint, and its increased expression can lead to the deregulation of cyclin B1, a protein essential for mitotic entry. nih.gov The combined effect of GADD45α upregulation and cyclin B1 disruption results in mitotic spindle failure and subsequent arrest of the cell cycle in the G2/M phase. nih.gov

In addition to G2/M arrest, these compounds can also halt cell cycle progression at the G1/S checkpoint. This is often achieved by downregulating the activity of the E2F1 transcription factor. nih.gov E2F1 controls the expression of genes necessary for the transition from G1 to S phase, and its inhibition prevents cells from entering the DNA synthesis phase, effectively causing G1 arrest. nih.gov Furthermore, some derivatives function as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis. Inhibition of DHODH can lead to S-phase arrest in sensitive cancer cell subtypes. nih.gov

The ability of a single compound to induce both G1/S and G2/M arrest highlights the multi-targeted nature of these derivatives in exerting their anti-proliferative effects. nih.gov

DNA Binding and Enzymatic Target Interactions (e.g., Thymidylate Synthase)

The biological activity of this compound derivatives is rooted in their ability to interact with specific molecular targets, including direct binding to DNA and inhibition of key enzymes.

DNA Binding: Small molecules with an amide backbone, similar to the core structure of these derivatives, have been designed for sequence-specific recognition of double-helical DNA. nih.gov These ligands typically interact with the minor groove of DNA, with specificity being dictated by the arrangement of moieties like N-methylimidazole and N-methylpyrrole amino acids. nih.gov Some more complex derivatives can exhibit a dual binding mode, involving the intercalation of an aromatic substituent between DNA base pairs while the main molecular skeleton settles within the major groove. nih.gov The binding affinity is often enhanced by electrostatic interactions between positively charged atoms on the ligand and the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Enzymatic Target Interactions: A primary enzymatic target for anticancer agents is Thymidylate Synthase (TS) . TS catalyzes a critical step in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govwikipedia.org Inhibition of TS leads to a depletion of dTMP, which in turn halts DNA replication and induces cell death, making it a validated target in cancer chemotherapy. wikipedia.org While direct inhibition of TS by this compound itself is not extensively documented, structurally related acetoacetanilide derivatives have been used to synthesize compounds with potent anti-tumor activity, suggesting that TS could be a potential target for this class of molecules. wikipedia.orgscirp.org

Another identified target is the Forkhead Box M1 (FOXM1) transcription factor, which is often overexpressed in cancer and plays a key role in cell cycle progression and proliferation. nih.govuniprot.org Molecular docking studies on thieno[2,3-b]pyridine (B153569) derivatives, which incorporate a phenylacetamide moiety, have shown that these molecules can bind within the DNA-binding site of FOXM1, effectively inhibiting its function. nih.gov

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathologies. nih.govnih.gov Antioxidant compounds can mitigate this damage by scavenging ROS. The antioxidant potential of this compound derivatives is an area of significant investigation.

The primary mechanisms of antioxidant action involve neutralizing or decomposing key ROS such as superoxide (B77818) radicals (O₂•⁻), hydroxyl radicals (HO•), and hydrogen peroxide (H₂O₂). researchgate.net The efficacy of a compound as an antioxidant is often evaluated through various in vitro assays.

Key Antioxidant Mechanisms & Assays:

| Assay/Mechanism | Description |

| DPPH Assay | Measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl free radical, indicating its capacity for hydrogen atom transfer (HAT). researchgate.net |

| FRAP Assay | The Ferric Reducing Antioxidant Power assay assesses the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its potential for single electron transfer (SET). researchgate.net |

| ROS Scavenging | Specific assays measure the neutralization of superoxide, hydroxyl, and other radicals. The IC₅₀ value represents the concentration required to scavenge 50% of the radicals. nih.govresearchgate.net |

| Enzyme Activity | In vivo studies can measure the effect of a compound on the activity of endogenous antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT), which are the body's natural defense against ROS. nih.govmdpi.com |

Phytochemical analyses of plant extracts containing structurally related compounds have revealed that the presence of phenols and flavonoids often correlates with strong antioxidant and ROS scavenging activity. nih.govresearchgate.net Therefore, derivatives of this compound featuring these functional groups are prime candidates for development as antioxidant agents.

Anti-Leishmanial Potential and Target Identification (e.g., Leishmanolysin gp63)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. There is a pressing need for new, less toxic treatments. Derivatives containing the N-phenylamide scaffold have shown promise as anti-leishmanial agents. For instance, N-phenyl-2-phenoxyacetamides have demonstrated significant activity against Leishmania braziliensis promastigotes, with some derivatives outperforming their precursor compounds in efficacy. nih.gov

A key potential target for these derivatives is Leishmanolysin (gp63) , a major surface metalloprotease expressed by the Leishmania parasite. nih.govmdpi.com This enzyme is a critical virulence factor that plays a central role in the parasite's ability to infect host macrophages and evade the immune response. nih.govnih.gov

Role of Leishmanolysin (gp63) in Leishmania Pathogenesis:

Host Cell Interaction: Facilitates the uptake of the parasite into macrophages. nih.gov

Immune Evasion: Degrades host proteins and antimicrobial peptides, helping the parasite resist destruction. nih.gov

Signaling Disruption: Alters host macrophage signaling pathways to promote parasite survival. nih.gov

Gp63 is a zinc-dependent metalloprotease with a well-defined catalytic site. mdpi.comuniprot.org Its essential role in parasite survival makes it an attractive target for drug design. Molecular docking studies have been used to explore the binding of molecules within the gp63 active site, which is characterized by key histidine residues that coordinate with a zinc ion. mdpi.com The development of this compound derivatives that can effectively bind to and inhibit gp63 represents a promising strategy for creating new anti-leishmanial therapies.

Structure-Activity Relationship (SAR) and Ligand Design Principles

The biological activity of this compound derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different chemical modifications influence their pharmacological profiles and for designing more potent and selective ligands.

The type and position of substituents on the aromatic (phenyl) ring and other parts of the molecule can dramatically alter biological activity.

For example, in a series of thieno[2,3-b]pyridine derivatives designed as FOXM1 inhibitors, the electronic properties of the substituents on the phenyl ring were critical. nih.govuniprot.org It was found that only compounds bearing a cyano (-CN) group, which is strongly electron-withdrawing, were effective at decreasing FOXM1 expression. nih.govuniprot.org The presence of other substituents like nitro (-NO₂), trifluoromethyl (-CF₃), or methyl (-CH₃) did not yield the same level of activity. uniprot.org

Similarly, in a study of indole (B1671886) derivatives with antimicrobial properties, the nature of the substituent on the nitrogen atom of the core ring structure was paramount. mdpi.com The presence of a 3-methylbutanoic acid group was beneficial for antibacterial activity, while a simple methyl group was favorable for antifungal activity. mdpi.com Conversely, adding a bulky 4-hydroxybenzene substituent proved to be detrimental to activity. mdpi.com

Table of Substituent Effects on Biological Activity This interactive table summarizes findings from various SAR studies.

| Core Structure | Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| Thieno[2,3-b]pyridine | -CN | Phenyl ring | Increased FOXM1 Inhibition | nih.govuniprot.org |

| Thieno[2,3-b]pyridine | -NO₂, -CF₃, -CH₃ | Phenyl ring | Inactive for FOXM1 Inhibition | uniprot.org |

| Indole Derivative | 3-methylbutanoic acid | Nitrogen atom | Increased Antibacterial Activity | mdpi.com |

| Indole Derivative | Methyl group | Nitrogen atom | Increased Antifungal Activity | mdpi.com |

These findings demonstrate that targeted modifications can be used to fine-tune the pharmacological profile of a lead compound, switching its primary activity (e.g., antibacterial vs. antifungal) or enhancing its potency against a specific target.

The primary strategy for optimizing the biological potency and selectivity of this compound derivatives is through chemical derivatization. This involves synthesizing a library of related compounds with systematic modifications to identify structures with improved characteristics.

The goals of such optimization include:

Enhancing Potency: As seen in SAR studies, adding specific functional groups can significantly increase a compound's inhibitory concentration (e.g., IC₅₀) against its target. nih.govuniprot.org

Improving Selectivity: Modifying the structure can make a compound bind more specifically to its intended target, reducing off-target effects.

By combining the insights from SAR studies with computational methods like molecular docking, researchers can rationally design next-generation derivatives with a higher probability of success as therapeutic agents.

Inhibition of Specific Enzymes (e.g., IRAP)

Extensive investigation of scientific literature and chemical databases reveals a significant gap in the current understanding of the biological activity of this compound. At present, there is no published research detailing the inhibitory effects of this specific compound on any enzymes, including Insulin-Regulated Aminopeptidase (IRAP).

While the broader class of N-phenylbutanamide and N-phenylacetamide derivatives has been explored for various enzyme inhibitory activities, the unique structural combination of an N-methyl group and a 3-oxo functional group in this compound means that findings from these related but distinct molecules cannot be directly extrapolated. The specific influence of these structural features on the potential for this compound to interact with and inhibit enzyme targets remains uninvestigated.

Consequently, no data on the inhibition of IRAP or any other specific enzymes by this compound is available to be presented. Further research is required to determine the biological activity profile and potential enzymatic inhibition of this compound.

Applications of N Methyl 3 Oxo N Phenylbutanamide As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The unique structural features of N-methyl-3-oxo-N-phenylbutanamide allow for its participation in diverse cyclization reactions, leading to the formation of a variety of heterocyclic systems.

This compound is a key intermediate in the synthesis of quinoline (B57606) and quinolone derivatives. For instance, it can be cyclized in the presence of polyphosphoric acid to form 4-methylquinoline-2(1H)-one. chula.ac.th This quinolone can then undergo further modifications, such as oxidation to 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, followed by chlorination and Suzuki coupling to yield more complex quinoline structures. chula.ac.th The general approach involves the initial condensation of aniline (B41778) and ethyl acetoacetate (B1235776) to produce 3-oxo-N-phenylbutanamide, which is a related precursor. chula.ac.th The resulting quinoline derivatives are explored for various applications, including their potential as antibacterial and antifungal agents. nih.govnih.gov Classical methods like the Skraup, Doebner, Doebner–Von Miller, and Conrad–Limpach reactions are established routes for quinoline synthesis, often starting from aniline-based precursors. mdpi.com More recent methods also explore metal-free and radical-promoted cyclizations. mdpi.com

Table 1: Synthesis of Quinolone Derivatives from this compound Analogs

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Oxo-N-phenylbutanamide | Polyphosphoric acid, 100°C | 4-Methylquinoline-2(1H)-one | chula.ac.th |

| 4-Methylquinoline-2(1H)-one | 1. KMnO4, NaOH (aq) 2. POCl3, DMF 3. 3-chlorophenylboronic acid, Pd(PPh3)4, Na2CO3 | 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives | chula.ac.th |

| 2-Hydroxy-3-methoxybenzaldehyde, Ethylacetoacetate | Piperidine, MeOH | 3-Acetyl-8-methoxycoumarin | nih.gov |

While direct synthesis of oxindole (B195798) from this compound is not prominently documented, the broader class of five-membered nitrogen heterocycles, which includes oxindoles, pyrroles, and carbazoles, are significant targets in organic synthesis due to their presence in biologically active compounds. taylorfrancis.comwjpmr.comnih.gov The synthesis of oxindoles can be achieved from acetanilide (B955) derivatives through iridium(III)-catalyzed C-H carbenoid functionalization. rsc.org This highlights the general importance of N-aryl amides in the synthesis of such heterocyclic systems. The synthesis of various five-membered nitrogen heterocycles often involves metal-catalyzed reactions, such as those employing rhodium or copper catalysts, or sonication to accelerate the reactions. researchgate.net